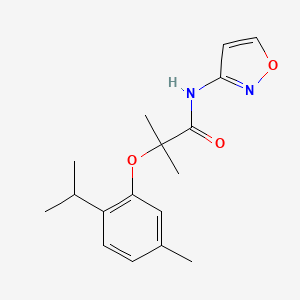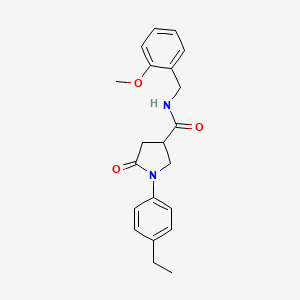![molecular formula C14H18N4O2 B4928279 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide, also known as PIAH, is a compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is not fully understood, but it is believed to target specific signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has been found to inhibit the activity of certain enzymes, such as histone deacetylases and topoisomerases, which are involved in cell proliferation and DNA repair.
Biochemical and Physiological Effects:
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has been found to have several biochemical and physiological effects. Studies have shown that 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide in lab experiments is its specificity towards cancer cells, which reduces the risk of toxicity to normal cells. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide. One area of interest is the development of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide analogs with improved solubility and potency. Another direction is the investigation of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide's potential applications in other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide and its potential side effects.
In conclusion, 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is a compound that has potential applications in scientific research, particularly in the field of cancer research. Its specificity towards cancer cells and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide and its potential applications in other diseases.
Synthesemethoden
The synthesis of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide involves the reaction between 4-propoxybenzaldehyde and 1H-imidazole-4-carbohydrazide in the presence of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[4-(4-propoxyphenyl)imidazol-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-7-20-12-5-3-11(4-6-12)13-8-18(10-16-13)9-14(19)17-15/h3-6,8,10H,2,7,9,15H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJRQUCOAQMBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)
![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)

![N-({[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4928221.png)
![lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)


![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)
![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)
![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)